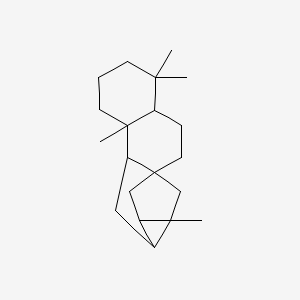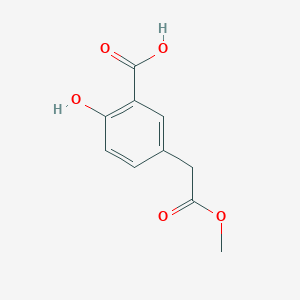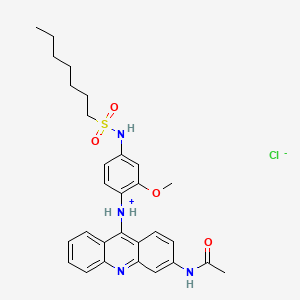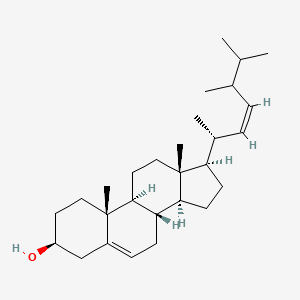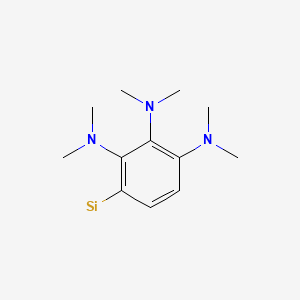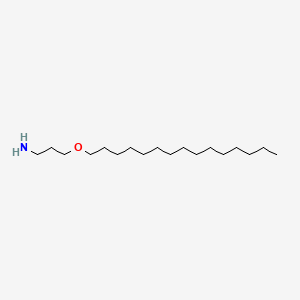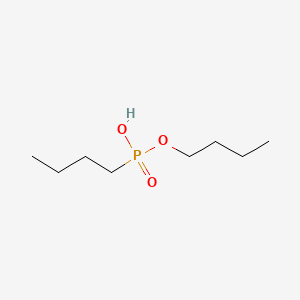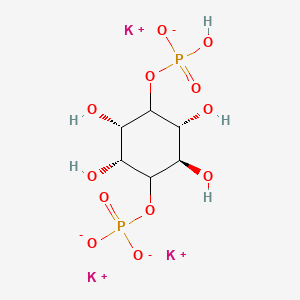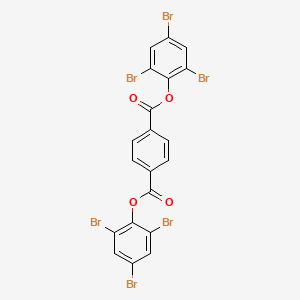
Bis(2,4,6-tribromophenyl) terephthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,4,6-tribromophenyl) terephthalate: is a brominated flame retardant widely used in various industrial applications. It is known for its high thermal stability and effectiveness in reducing the flammability of materials. The compound’s chemical structure consists of a terephthalate core with two 2,4,6-tribromophenyl groups attached, making it highly effective in preventing the spread of fire .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,4,6-tribromophenyl) terephthalate typically involves the esterification of terephthalic acid with 2,4,6-tribromophenol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The process involves heating the reactants to a temperature of around 150-200°C for several hours to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters ensures the efficient production of the compound with minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2,4,6-tribromophenyl) terephthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form brominated quinones.
Reduction: Reduction reactions can lead to the formation of less brominated derivatives.
Substitution: Halogen substitution reactions can occur, where bromine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products: The major products formed from these reactions include brominated quinones, less brominated derivatives, and various substituted phenyl terephthalates .
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(2,4,6-tribromophenyl) terephthalate is extensively used as a flame retardant in polymers, textiles, and electronics. Its high thermal stability and effectiveness in reducing flammability make it a valuable additive in these materials .
Biology and Medicine: Research has shown that brominated flame retardants, including this compound, can have biological effects. Studies are ongoing to understand its impact on human health and the environment .
Industry: In the industrial sector, this compound is used in the manufacturing of flame-retardant plastics, coatings, and adhesives. Its ability to enhance the fire resistance of materials makes it a crucial component in various applications .
Wirkmechanismus
The mechanism by which bis(2,4,6-tribromophenyl) terephthalate exerts its flame-retardant effects involves the release of bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals in the flame, thereby inhibiting the propagation of the fire. The compound’s molecular targets include the reactive species in the flame, and its pathways involve the formation of stable brominated compounds that do not support combustion .
Vergleich Mit ähnlichen Verbindungen
- 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE)
- Decabromodiphenyl ethane (DBDPE)
- Hexabromobenzene (HBBz)
- Pentabromoethylbenzene (PBEB)
- Pentabromotoluene (PBT)
- 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH)
Uniqueness: Bis(2,4,6-tribromophenyl) terephthalate stands out due to its high thermal stability and effectiveness in a wide range of applications. Compared to other brominated flame retardants, it offers a balance of performance and cost-effectiveness, making it a preferred choice in many industrial applications .
Eigenschaften
CAS-Nummer |
57376-95-1 |
|---|---|
Molekularformel |
C20H8Br6O4 |
Molekulargewicht |
791.7 g/mol |
IUPAC-Name |
bis(2,4,6-tribromophenyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C20H8Br6O4/c21-11-5-13(23)17(14(24)6-11)29-19(27)9-1-2-10(4-3-9)20(28)30-18-15(25)7-12(22)8-16(18)26/h1-8H |
InChI-Schlüssel |
JYXKGBIRZSOSAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2Br)Br)Br)C(=O)OC3=C(C=C(C=C3Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


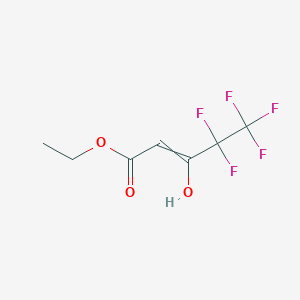

![[1,2,5]Thiadiazolo[3,4-b]pyrazine,1,3,5,6-tetrahydro-,2,2-dioxide(9ci)](/img/structure/B13754698.png)
![2,5,6-Trimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B13754715.png)
